molecular formula C11H10FN B11915454 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11915454
M. Wt: 175.20 g/mol
InChI Key: PEZUOUJGKHFYLJ-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of tetrahydrocyclopenta[b]indole.

Preparation Methods

The synthesis of 5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This process is efficient and high-yielding, making it suitable for both laboratory and industrial production . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides, with microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the fluorine atom, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10FN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2

InChI Key

PEZUOUJGKHFYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC=C3F

Origin of Product

United States

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